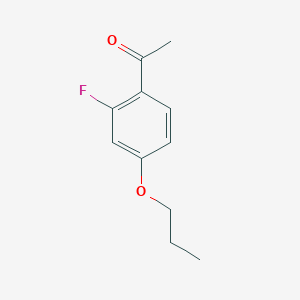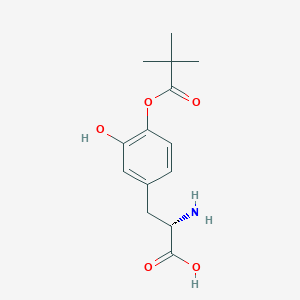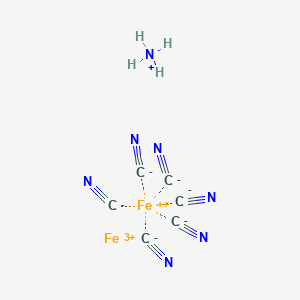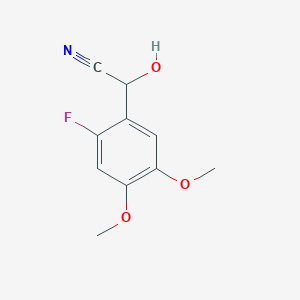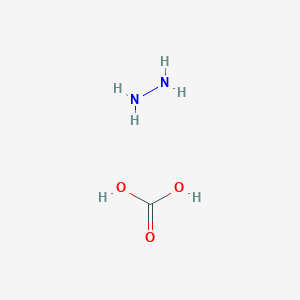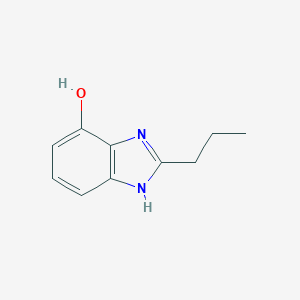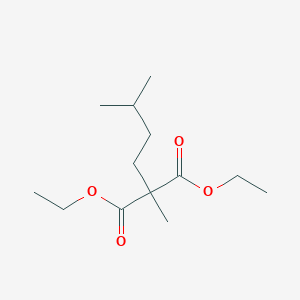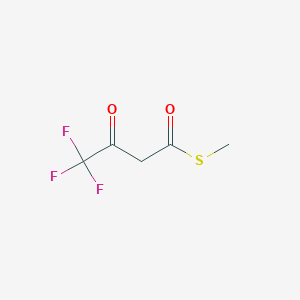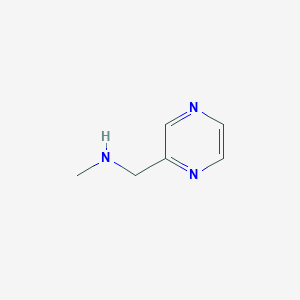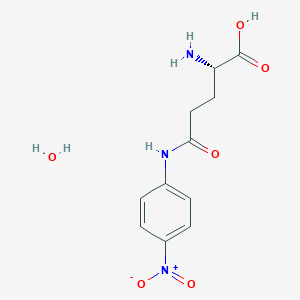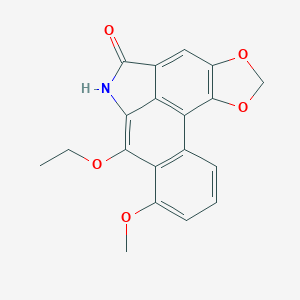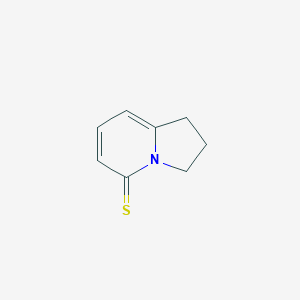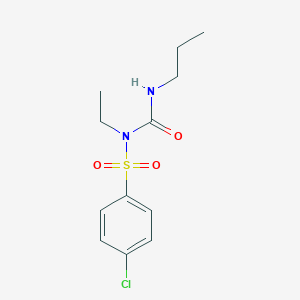
N(1)-Ethylchlorpropamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-Ethylchlorpropamide, also known as chlorpropamide ethylurea, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a white, crystalline powder that is soluble in water and ethanol. N(1)-Ethylchlorpropamide is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
N(1)-EthylN(1)-Ethylchlorpropamidede is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. It has been found to have antidiabetic, anti-inflammatory, and antineoplastic properties.
Mecanismo De Acción
The mechanism of action of N(1)-EthylN(1)-Ethylchlorpropamidede involves the stimulation of insulin secretion from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cell membrane, which leads to the closure of ATP-sensitive potassium channels. This results in depolarization of the cell membrane, which triggers calcium influx and insulin secretion.
Efectos Bioquímicos Y Fisiológicos
N(1)-EthylN(1)-Ethylchlorpropamidede has been found to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic patients by stimulating insulin secretion. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antineoplastic properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(1)-EthylN(1)-Ethylchlorpropamidede has several advantages and limitations for lab experiments. Its advantages include its ability to stimulate insulin secretion and its anti-inflammatory and antineoplastic properties. Its limitations include its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede. These include studying its potential therapeutic benefits for diabetes, inflammation, and cancer. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N(1)-EthylN(1)-Ethylchlorpropamidede is a chemical compound that has several scientific research applications. Its synthesis method involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. Its mechanism of action involves the stimulation of insulin secretion from pancreatic beta cells. It has several biochemical and physiological effects, including antidiabetic, anti-inflammatory, and antineoplastic properties. Its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede, including studying its potential therapeutic benefits and better understanding its mechanism of action.
Métodos De Síntesis
The synthesis method of N(1)-EthylN(1)-Ethylchlorpropamidede involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C for 6-8 hours. The resulting product is then purified by recrystallization from ethanol.
Propiedades
Número CAS |
117048-15-4 |
|---|---|
Nombre del producto |
N(1)-Ethylchlorpropamide |
Fórmula molecular |
C12H17ClN2O3S |
Peso molecular |
304.79 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Clave InChI |
IDWPUWOESPFVNC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Otros números CAS |
117048-15-4 |
Sinónimos |
N(1)-EtCP N(1)-ethylchlorpropamide N1-ethylchlorpropamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



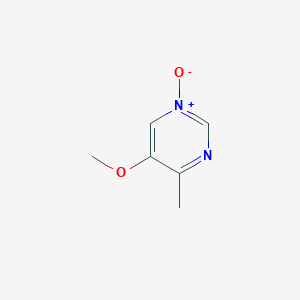
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
